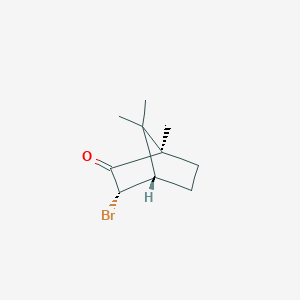

3-溴樟脑

描述

3-Bromocamphor is a chemical compound with the formula C10H15BrO. It is also known by other names such as Bicyclo [2.2.1]heptan-2-one, 3-bromo-1,7,7-trimethyl-, 2-Bornanone, 3-bromo-, D-α-bromocamphor, Camphor bromide, 3-Bromo-1,7,7-trimethylbicyclo [2.2.1]heptan-2-one, 3-Bromo-2-bornanone, D-3-bromo camphor, and 3-bromobornan-2-one .

Synthesis Analysis

The bromination of camphor has been carried out on a multi-gram scale by a mixture of KBr and KBrO3 in the presence of acid or with HBr/NaBr - H+ and H2O2/oxone® as the oxidant. The 3-bromocamphor is then efficiently converted to camphorquinone by an improved oxidation protocol using DMSO and sodium carbonate of tetrabutyl ammonium iodide .Molecular Structure Analysis

The molecular structure of 3-Bromocamphor is available as a 2D Mol file . The IUPAC Standard InChI is InChI=1S/C10H15BrO/c1-9(2)6-4-5-10(9,3)8(12)7(6)11/h6-7H,4-5H2,1-3H3 .Chemical Reactions Analysis

The photostimulated reaction of arylthiolate ions with endo-3-bromocamphor produced both reduction and substitution products . The bromination of camphor is usually achieved by its reaction with liquid bromine .Physical And Chemical Properties Analysis

3-Bromocamphor is a beige powder solid. It has a molecular weight of 231.130. The melting point ranges from 74 to 78 °C and the boiling point is 274 °C at 760 mmHg. The density is 1.366g/cm3 .科学研究应用

安全和危害

作用机制

Mode of Action

It is known that bromination reactions play a significant role in synthetic organic chemistry , and 3-Bromocamphor, as a brominated derivative of camphor, may interact with its targets through similar mechanisms.

Biochemical Pathways

The compound’s potential role as a precursor in synthetic pathways has been noted, suggesting it may influence various biochemical processes.

Action Environment

An environmentally friendly method for the preparation of 3-bromocamphor has been reported, involving the bromination of camphor using a mixture of potassium bromide and potassium bromate . This suggests that the compound’s synthesis and potentially its action can be influenced by environmental conditions.

属性

IUPAC Name |

3-bromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BrO/c1-9(2)6-4-5-10(9,3)8(12)7(6)11/h6-7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJQADTYRAYFBJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2Br)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10858711 | |

| Record name | 3-Bromo camphor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

76-29-9, 10293-06-8, 64474-54-0 | |

| Record name | 3-Bromocamphor | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromocamphor | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26355 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bicyclo[2.2.1]heptan-2-one, 3-bromo-1,7,7-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Bromo camphor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromobornan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.865 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1R-endo)-3-bromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.580 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | [(1S)-endo]-(-)-3-Bromocamphor | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Q & A

ANone: 3-Bromocamphor has a molecular formula of C10H15BrO and a molecular weight of 231.14 g/mol.

ANone: Several spectroscopic techniques have been used to characterize 3-bromocamphor, including:

- Single Crystal X-Ray Diffraction (SXRD): This technique has been crucial in determining the absolute configuration of (+)-3-bromocamphor. [, ]

- Nuclear Magnetic Resonance (NMR): Both 1H and 13C NMR have been used to study the structure and dynamics of 3-bromocamphor and its complexes. [, , , ]

- Raman Optical Activity (ROA): This technique has been used to probe the chiral environment around the bromine atom in 3-bromocamphor. [, , ]

- Infrared (IR) and Vibrational Circular Dichroism (VCD): These techniques have provided insights into the vibrational modes of 3-bromocamphor and their sensitivity to chirality. [, ]

A: 3-Bromocamphor is typically synthesized by the bromination of camphor. Several methods have been developed, including using a mixture of KBr and KBrO3 in acidic conditions, [, ] or with HBr/NaBr and H2O2/oxone® as oxidants. []

A: 3-Bromocamphor, specifically deoxycholic acid (DCA), demonstrates chiral discrimination by selectively forming a 1:1 adduct with the (S)-enantiomer of camphorquinone and endo-(+)-3-bromocamphor from a racemic mixture. []

ANone: 3-Bromocamphor is known to undergo several reactions, including:

- Debromination: Primary amines can reductively debrominate 3-bromocamphor, leading to the formation of camphor and the corresponding imines. [, ]

- Oxidation: 3-Bromocamphor can be oxidized to camphorquinone using various oxidizing agents like DMSO and sodium carbonate or air in the presence of sodium iodide. [, , , ]

- Nucleophilic Substitution: Sulfur-centered nucleophiles, such as arylthiolate ions, can react with 3-bromocamphor via an electron transfer mechanism, leading to both reduction and substitution products. []

- Reactions with Anions: 3-Bromocamphor can react with various anions like Me3Sn−, Ph2P−, or PhS− via an SRN1 mechanism in liquid ammonia or DMSO. []

A: 3-Bromocamphor, particularly its sulfonic acid derivative (3-bromocamphor-8-sulfonic acid or 3-bromocamphor-9-sulfonic acid), is a widely used resolving agent for separating enantiomers of chiral compounds. It forms diastereomeric salts with racemic mixtures, which can then be separated based on their different solubilities. [, , , , , , , , ]

ANone: Several compounds have been resolved using 3-bromocamphor derivatives, including:

- DL-p-Hydroxyphenylglycine (a precursor for semi-synthetic penicillins and cephalosporins) [, , ]

- cis-Chloroamminebis(ethylenediamine)cobalt(III) []

- (±)-Piperidin-3-ethanol []

- The isomeric octopamines and synephrines []

- A 1,5-benzothiazepine derivative (a synthetic intermediate of diltiazem) []

ANone: Computational chemistry has played a vital role in understanding the properties and reactivity of 3-bromocamphor and its derivatives. For example:

- Density functional theory (DFT) calculations have been used to investigate the mechanism of debromination of 3-bromocamphor with different amines. []

- Molecular dynamics simulations have been employed to study the anion states of halocamphor molecules, shedding light on the chirally sensitive dissociative electron attachment (DEA) process. []

ANone: While specific SAR studies solely dedicated to 3-bromocamphor might be limited within the provided research, some key observations can be made:

- The position of the bromine atom significantly impacts the reactivity and properties of the molecule. For instance, 10-iodocamphor exhibits a significantly larger chiral asymmetry in DEA compared to 3-iodocamphor, despite the heavier atom being further from the chiral center. [, ]

- The presence of the carbonyl group in 3-bromocamphor facilitates electron transfer reactions compared to the non-carbonyl analog, 2-bromonorbornane. []

A: While 3-bromocamphor is primarily known for its use in synthetic and analytical chemistry, some studies suggest potential biological activity. For example, it has been shown to induce the expression of the cytochrome P-450cam hydroxylase operon in Pseudomonas putida, similar to its parent compound, camphor. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B185405.png)